molecular formula C23H20N2OS B14579783 (2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 61353-98-8

(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B14579783
CAS No.: 61353-98-8
M. Wt: 372.5 g/mol
InChI Key: VIZKCJDKBDPWFS-UHFFFAOYSA-N
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Description

(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of an appropriate thioamide with an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[(4-Chlorophenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-3-[(4-Methoxyphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-3-[(4-Nitrophenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

(2Z)-3-[(4-Methylphenyl)(phenyl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

61353-98-8

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(4-methylphenyl)-phenylmethyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2OS/c1-17-12-14-19(15-13-17)22(18-8-4-2-5-9-18)25-21(26)16-27-23(25)24-20-10-6-3-7-11-20/h2-15,22H,16H2,1H3

InChI Key

VIZKCJDKBDPWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)CSC3=NC4=CC=CC=C4

Origin of Product

United States

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